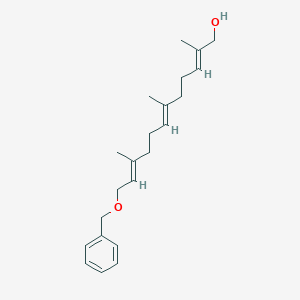

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a phenylmethoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol typically involves multiple steps, including the formation of key intermediates through cross-metathesis reactions. One approach involves the catalytic formation of allylarenes followed by cross-metathesis to selectively form E-benzylmethacrylate esters, which are then reduced to benzylallylic alcohols . These intermediates are further transformed through a series of oxidation and reduction reactions to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes that optimize yield and selectivity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis, making it feasible for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Research indicates that compounds similar to (2E,6E,10E)-2,6,10-trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol may exhibit biological activities that can be harnessed in medicinal chemistry. The presence of the phenylmethoxy group can enhance lipophilicity and potentially improve bioavailability in drug formulations.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis processes. Its unique structure allows for further modifications that can lead to the development of new chemical entities with desired properties.

Flavor and Fragrance Industry

Due to its aromatic properties, this compound can be explored for applications in the flavor and fragrance industry. Its pleasant scent profile makes it suitable for use in perfumes and other scented products.

Agricultural Chemistry

The compound's potential as a plant growth regulator or pesticide is an area of ongoing research. Its structural characteristics may allow it to interact with biological systems in plants or pests.

Material Science

Research into polymers and materials has suggested that compounds like this compound may be incorporated into polymer matrices to enhance physical properties such as flexibility and thermal stability.

Case Study 1: Medicinal Properties

A study investigated the effects of structurally similar compounds on cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects against specific cancer types. This suggests potential therapeutic applications for this compound in oncology.

Case Study 2: Synthesis of New Derivatives

Another research project focused on synthesizing derivatives of this compound through various reaction pathways. The results demonstrated that modifications could lead to compounds with enhanced biological activity or improved solubility profiles.

Case Study 3: Agricultural Applications

In agricultural studies, the compound was tested as a potential plant growth regulator. Preliminary findings indicated that it could promote growth in certain crop species under controlled conditions.

Mécanisme D'action

The mechanism of action of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E,6E,10E)-Geranylgeraniol: A diterpenoid with similar structural features but lacking the phenylmethoxy group.

(2E,6E,10E)-Farnesyl Diphosphate: A precursor in the biosynthesis of various terpenoids, sharing the polyene chain structure.

Uniqueness

The presence of the phenylmethoxy group in (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol distinguishes it from other similar compounds, imparting unique chemical properties and reactivity

Activité Biologique

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol, also known by its CAS number 71135-48-3, is a complex organic compound notable for its unique structural characteristics including multiple double bonds and a phenylmethoxy group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an antioxidant and in cancer-related applications.

The molecular formula of this compound is C22H32O2, with a molecular weight of approximately 328.5 g/mol. The compound's structure is characterized by a long carbon chain with specific double bond configurations that influence its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This capability is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-Cancer Potential

The compound has been investigated for its anti-cancer properties. Studies suggest that it may inhibit tumor growth and metastasis by modulating specific signaling pathways involved in cancer progression. For instance, it has been shown to affect the expression of cyclooxygenase (COX) enzymes and their downstream products like prostaglandin E2 (PGE2), which are implicated in tumorigenesis .

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-Cancer | Modulation of COX enzymes |

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various compounds found that this compound demonstrated a higher capacity to reduce oxidative stress markers in vitro compared to standard antioxidants like ascorbic acid. The study quantified the reduction in malondialdehyde (MDA) levels as a marker for lipid peroxidation.

Study 2: Cancer Cell Line Testing

In a separate investigation involving human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in decreased cell viability and induced apoptosis. The mechanism was linked to the downregulation of COX-2 expression and subsequent reduction in PGE2 levels. This suggests a potential therapeutic role in cancer treatment .

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of COX enzymes which are crucial in the inflammatory response and cancer progression.

- Cell Signaling Pathways : By modulating pathways associated with apoptosis and cell proliferation through PGE2 signaling pathways.

- Radical Scavenging : Its structure allows it to effectively neutralize free radicals due to the presence of multiple double bonds that can donate electrons.

Propriétés

IUPAC Name |

(2E,6E,10E)-2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEOITPKTVFFAM-GJLPZIKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.